利托那韦-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

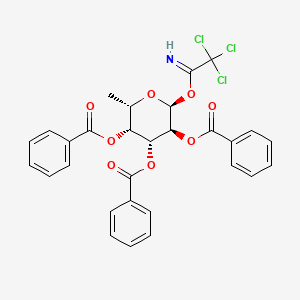

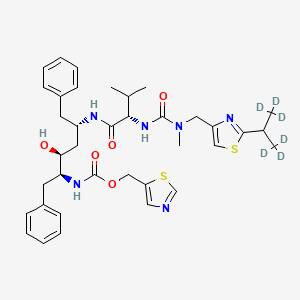

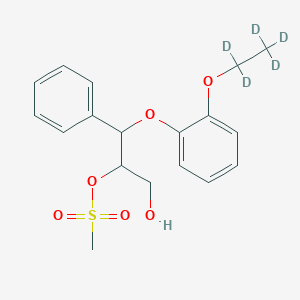

Ritonavir-d6 is a deuterated form of ritonavir, an HIV protease inhibitor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of ritonavir. The deuterium atoms in ritonavir-d6 replace hydrogen atoms, making it useful in various analytical applications due to its stability and distinct mass.

科学研究应用

Ritonavir-d6 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of ritonavir.

Biology: In studies involving the metabolism and pharmacokinetics of ritonavir.

Medicine: In the development of antiviral therapies and drug interaction studies.

Industry: In the quality control and validation of pharmaceutical products

作用机制

Ritonavir-d6, like ritonavir, inhibits the HIV protease enzyme. This enzyme is responsible for cleaving the structural and replicative proteins from major HIV genes, such as gag and pol. By inhibiting this enzyme, ritonavir-d6 prevents the maturation of viral particles, thereby inhibiting the replication of the virus .

安全和危害

未来方向

Ritonavir-d6 is primarily used as an internal standard for the quantification of Ritonavir . Its future directions could involve further research into its potential uses and applications in the field of HIV treatment. However, specific future directions for Ritonavir-d6 are not explicitly mentioned in the available literature.

生化分析

Biochemical Properties

Ritonavir-d6, like its parent compound Ritonavir, plays a significant role in biochemical reactions, particularly those involving the cytochrome P450 (CYP) 3A4 enzyme . It inhibits this enzyme, reducing the metabolism of concomitantly administered protease inhibitors . This interaction enhances the bioavailability of these inhibitors, improving their therapeutic efficacy .

Cellular Effects

Ritonavir-d6 exerts various effects on cells. For instance, it has been shown to cause G1 cell cycle arrest in ovarian cancer cells . This effect is mediated by downregulating levels of RB phosphorylation and depleting G1 cyclins and cyclin-dependent kinases .

Molecular Mechanism

The molecular mechanism of Ritonavir-d6 involves several steps. It forms a metabolic-intermediate complex (MIC) that tightly coordinates to the heme group of the CYP3A4 enzyme . It also strongly ligates to the heme iron, leading to heme destruction . Furthermore, a reactive Ritonavir intermediate covalently attaches to the CYP3A4 apoprotein .

Temporal Effects in Laboratory Settings

The inhibitory effect of Ritonavir-d6 on the CYP3A4 isoenzyme is rapid but also lost rapidly after drug cessation, mostly within 2 days . This temporal effect is crucial for guiding dose adjustment or pausing concomitant medication where advised .

Dosage Effects in Animal Models

While specific studies on Ritonavir-d6 dosage effects in animal models are limited, research on Ritonavir suggests that dosage can significantly impact its effects. For instance, female ferrets dosed with 20 or 100 mg/kg nirmatrelvir/ritonavir twice-daily show a 1-2 log order reduction of viral RNA copies and infectious titers .

Metabolic Pathways

Ritonavir-d6 is involved in the metabolic pathways of the CYP3A4 enzyme . By inhibiting this enzyme, it reduces the metabolism of concomitantly administered protease inhibitors, thereby enhancing their bioavailability .

Transport and Distribution

Ritonavir-d6, like Ritonavir, may limit cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels . This effect can influence the localization or accumulation of these inhibitors within cells and tissues .

Subcellular Localization

Given its role in inhibiting the CYP3A4 enzyme, it is likely to be found in the endoplasmic reticulum where this enzyme is located

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ritonavir-d6 involves several steps, starting with the preparation of intermediate compounds. One common method uses N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl L-valine as a raw material. This intermediate is reacted with thionyl chloride to form another intermediate, which is then reacted with tert-butyl carbamate. The resulting compound undergoes hydrolysis to remove the tert-butyl group, followed by a reaction with (5-thiazolyl)methyl (4-nitrobenzophenone) carbonate to yield the final product, ritonavir-d6 .

Industrial Production Methods

Industrial production of ritonavir-d6 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and conditions is emphasized to minimize side reactions and reduce production costs .

化学反应分析

Types of Reactions

Ritonavir-d6 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

相似化合物的比较

Similar Compounds

Saquinavir: Another HIV protease inhibitor used in combination with ritonavir to boost its pharmacokinetic performance.

Indinavir: Similar to ritonavir, used in combination therapies for HIV treatment.

Amprenavir: Another protease inhibitor used in combination with ritonavir.

Lopinavir: Often combined with ritonavir to enhance its effectiveness

Uniqueness

Ritonavir-d6 is unique due to its deuterium atoms, which provide stability and distinct mass, making it an ideal internal standard for analytical applications. Its ability to inhibit the HIV protease enzyme and boost the pharmacokinetic performance of other protease inhibitors sets it apart from similar compounds .

属性

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-GMBJSHJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)